1,1,1-Trichloro-2,2,2-trifluoroethane

Catalog No.
S571004
CAS No.
354-58-5
M.F
C2Cl3F3
Cl2FCCClF2
C2Cl3F3
M. Wt
187.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1,1-Trichloro-2,2,2-trifluoroethane

CAS Number

354-58-5

Product Name

1,1,1-Trichloro-2,2,2-trifluoroethane

IUPAC Name

1,1,1-trichloro-2,2,2-trifluoroethane

Molecular Formula

C2Cl3F3
Cl2FCCClF2
C2Cl3F3

Molecular Weight

187.37 g/mol

InChI

InChI=1S/C2Cl3F3/c3-1(4,5)2(6,7)8

InChI Key

BOSAWIQFTJIYIS-UHFFFAOYSA-N

solubility

In water, 28.93 mg/L at 25 °C (est)
Soluble in ethanol, chloroform, ethyl ether; insoluble in water
Solubility in water, g/100ml at 20 °C: 0.02

Synonyms

1,1,1-Trifluoro-2,2,2-trichloroethane; 1,1,1-Trifluorotrichloroethane;

Canonical SMILES

C(C(Cl)(Cl)Cl)(F)(F)F

The exact mass of the compound 1,1,1-Trichloro-2,2,2-trifluoroethane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 28.93 mg/l at 25 °c (est)soluble in ethanol, chloroform, ethyl ether; insoluble in watersolubility in water, g/100ml at 20 °c: 0.02. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Hydrocarbons, Chlorinated - Chlorofluorocarbons - Chlorofluorocarbons, Ethane - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,1,1-Trichloro-2,2,2-trifluoroethane (CFC-113a, CAS 354-58-5) is an asymmetric chlorofluorocarbon characterized by its distinct CF3-CCl3 structural backbone [1]. While historically categorized alongside other CFCs, its modern procurement value is heavily concentrated in its role as a specialized chemical intermediate[2]. The molecule features a highly stable trifluoromethyl (-CF3) group adjacent to a reactive trichloromethyl (-CCl3) group, making it an ideal precursor for synthesizing CF3-terminated hydrofluorocarbons (HFCs), hydrochlorofluorocarbons (HCFCs), and fluorinated building blocks like trifluoroacetic acid (TFA) [3]. For industrial and laboratory buyers, securing high-purity CFC-113a is critical for synthetic pathways requiring selective hydrodechlorination or hydrolysis without disrupting the fluorinated carbon center [2].

Generic substitution between 1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a) and its widely available symmetric isomer, 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), completely fails in targeted synthesis due to divergent reaction mechanisms [1]. The symmetric isomer (CClF2-CCl2F) undergoes vicinal dehalogenation under reducing conditions, yielding olefins such as chlorotrifluoroethylene (CTFE) [2]. In contrast, the asymmetric target compound (CF3-CCl3) undergoes sequential geminal dechlorination to yield CF3-terminated alkanes like HCFC-123[1]. Furthermore, because the boiling points of the two isomers differ by less than 2 °C, a buyer cannot realistically procure a crude isomeric mixture and separate it via standard fractional distillation; high-purity CFC-113a must be sourced directly or separated via specialized selective adsorption [2].

Precursor Structural Selectivity for HFC-134a / HCFC-123 Synthesis

In catalytic hydrodechlorination processes aimed at producing HCFC-123 and subsequently HFC-134a, the asymmetric isomer CFC-113a is strictly required because it possesses the intact CF3-CCl3 backbone [1]. Using the symmetric comparator CFC-113 (CClF2-CCl2F) results in vicinal dechlorination, producing chlorotrifluoroethylene (CTFE) and other symmetric byproducts rather than the desired CF3-terminated hydrofluorocarbons [2].

Evidence DimensionDownstream product selectivity under hydrodechlorination
Target Compound DataYields sequential reduction to HCFC-123 (CF3-CHCl2) and HFC-134a
Comparator Or BaselineCFC-113 yields primarily chlorotrifluoroethylene (CTFE) via vicinal elimination
Quantified DifferenceComplete divergence in product class (alkane vs. olefin)
ConditionsCatalytic hydrodechlorination with hydrogen gas

Essential for procurement when the synthetic goal is a CF3-containing downstream product, as the symmetric isomer will fail to yield the correct carbon skeleton.

Boiling Point Proximity and Separation Constraints

CFC-113a and CFC-113 have nearly identical boiling points, recorded at 45.9 °C and 47.6 °C, respectively[1]. This narrow physical property overlap (a difference of just 1.7 °C, often cited as ~1.3 °C in specific industrial assays) makes standard fractional distillation highly inefficient for separating the isomers[2]. Consequently, high-purity CFC-113a must be achieved through selective adsorption on activated carbon or specialized catalytic isomerization, rather than simple thermal separation [2].

Evidence DimensionBoiling point and distillation feasibility
Target Compound DataBP = 45.9 °C
Comparator Or BaselineCFC-113 BP = 47.6 °C
Quantified Difference1.7 °C difference
ConditionsStandard atmospheric pressure

Buyers must ensure they are procuring high-isomer-purity CFC-113a directly, as purifying it from a crude isomeric mixture in-house is prohibitively difficult using standard distillation.

Electrochemical Reduction Pathway Selectivity

During electrochemical dehalogenation, the geminal structure of CFC-113a dictates a sequential hydrodechlorination pathway, yielding HCFC-123 as the major product at a mercury or lead cathode[1]. In contrast, the vicinal structure of CFC-113 undergoes a two-electron reduction that eliminates two chlorines simultaneously to form an olefin (chlorotrifluoroethylene) [1].

Evidence DimensionPrimary electrochemical reduction product
Target Compound DataYields HCFC-123 via geminal dechlorination
Comparator Or BaselineCFC-113 yields olefins (CTFE) via vicinal dechlorination
Quantified DifferenceMechanistic shift from substitution (Target) to elimination (Comparator)
ConditionsElectrochemical reduction at a mercury/lead cathode

Determines the choice of starting material for electrochemical syntheses, as the position of the chlorine atoms fundamentally alters the reaction mechanism.

Hydrolysis Efficiency for Trifluoroacetic Acid (TFA) Production

CFC-113a serves as a highly efficient precursor for the synthesis of trifluoroacetic acid (TFA) via catalytic hydrolysis. The presence of the fully halogenated trichloromethyl (-CCl3) group allows for direct conversion to the carboxylic acid[1]. Alternative downstream precursors like HCFC-123 require more complex oxidation-reduction sequences or harsher oxidative conditions to achieve similar TFA yields [2].

Evidence DimensionSynthetic pathway to Trifluoroacetic Acid (TFA)
Target Compound DataDirect catalytic hydrolysis of the -CCl3 group to -COOH
Comparator Or BaselineHCFC-123 requires aggressive oxidation of the -CHCl2 group
Quantified DifferenceReduction in required synthetic steps and avoidance of harsh oxidants
ConditionsCatalytic hydrolysis vs. oxidation-reduction sequences

Streamlines the industrial production of TFA and its derivatives by minimizing the number of synthetic steps and avoiding harsh oxidative conditions.

Synthesis of HFC-134a and HCFC-123

CFC-113a is the mandatory starting material for the industrial production of HCFC-123 and HFC-134a via catalytic hydrodechlorination. Its asymmetric CF3-CCl3 structure ensures that the trifluoromethyl group remains intact while the trichloromethyl group is sequentially reduced, a pathway impossible to achieve with the symmetric CFC-113 isomer [1].

Industrial Production of Trifluoroacetic Acid (TFA)

The compound is utilized as a direct precursor for trifluoroacetic acid (TFA) through catalytic hydrolysis. The -CCl3 group is readily hydrolyzed to a carboxylic acid, providing a streamlined, oxidation-free route to TFA compared to starting from partially hydrogenated fluorocarbons [2].

Electrochemical Synthesis of Fluorinated Alkanes

In specialized electrochemical synthesis, CFC-113a is selected over vicinal chlorofluorocarbons to produce partially halogenated alkanes. The geminal arrangement of chlorine atoms prevents unwanted olefin formation (elimination reactions), ensuring high selectivity for products like HCFC-123 at specific cathode materials [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Physical Description

Liquid
COLOURLESS VOLATILE LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas

XLogP3

3.2

Boiling Point

46.1 °C
45.5 °C
48 °C

Vapor Density

Relative vapor density (air = 1): 6.5

Density

1.5790 g/cu cm at 20 °C
Relative density (water = 1): 1.56

LogP

log Kow = 3.09 (est)
3.30

Odor

Expected to be nearly odorless

Appearance

Clear Colorless Oil

Melting Point

14.2 °C
14.37 °C
-36 °C

UNII

07H0R79HO0

Vapor Pressure

360.00 mmHg
360 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 36

Impurities

Chlorofluoroalkanes (and also the alternative HCFCs and HFCs) produced on an industrial scale are subject to stringent standards. Impurities must not exceed the following limits (vol %): acids, 0; moisture, <0.001; higher-boiling fractions, <0.05; and other gases, 2. /Chlorofluoroalkanes/

Other CAS

26523-64-8
354-58-5
76-13-1

Wikipedia

1,1,1-trichloro-2,2,2-trifluoroethane

Methods of Manufacturing

Production: perchloroethylene + hydrogen fluoride (halogen exchange by-product of 1,1-dichloro-2,2,2-trifluoroethane production)
The most important commercial method for manufacturing CFCs and HCFCs is the successive replacement of chlorine by fluorine using hydrogen fluoride. The traditional, liquid-phase process uses antimony pentafluoride or a mixture of antimony trifluoride and chlorine as catalysts. Continuous vapor-phase processes that employ gaseous hydrogen fluoride in the presence of heterogenous chromium, iron, or fluorinated alumina catalysts also are widely used. Carbon tetrachloride, chloroform, and hexachloroethane (or tetrachloroethylene plus chlorine) are commonly used starting materials for one- and two-carbon chlorofluorocarbons. The extent of chlorine exchange can be controlled by varying the hydrogen fluoride concentration, the contact time, or the reaction temperature. /CFCs and HCFCs/

General Manufacturing Information

All other basic organic chemical manufacturing
Industrial gas manufacturing
Ethane, 1,1,1-trichloro-2,2,2-trifluoro-: ACTIVE
SRP: The EPA has organized groups of chemicals into two classes according to their ozone-depletion potential. Class I controlled substances are those with an ozone-depletion potential of 0.2 or higher. Class II controlled substances are those with an ozone-potential of less than 0.2. Class II controlled substances are all hydrochlorofluorocarbons (HCFCs).
In the United States, "Class I" substances were subject to the first round of phaseout targets. Class I substances have an ozone depletion potential (ODP) of 0.2 or higher, and include halons, chlorofluorocarbons (CFCs), methyl chloroform, carbon tetrachloride, and methyl bromide. Section 604 of the Clean Air Act sets the phaseout targets for Class I substances. The ban on production and import of halons took effect on January 1, 1994. The ban on production and import of other Class I ODS /ozone-depleting substance/ - excluding methyl bromide - took effect on January 1, 1996.
Class I Controlled Substance: C2F3Cl3 - Trichlorotrifluoroethane (CFC-113) /and all isomers/: Ozone-depletion potential: 0.8.
Not offered as a commercial product ... often present in low levels in CFC113 ... being phased out since it is an ozone-depleting substance ... covered under the Montreal Protocol
For more General Manufacturing Information (Complete) data for 1,1,1-TRICHLORO-2,2,2-TRIFLUOROETHANE (7 total), please visit the HSDB record page.

Analytic Laboratory Methods

NIOSH Method: 1018. Analyte: 1,2-dichlorotetrafluoroethane. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For 1,2-dichlorotetrafluoroethane this method has an estimated detection limit of 0.03 mg/sample. The precision/RSD is 0.038 at 10 to 40 mg/sample and the recovery is not given. Applicability: The working range is 240 to 2100 ppm (1670 to 15,000 mg/cu m) 1,2-dichlorotetrafluoroethane for a 3 liter air sample. Interferences: Methanol and acetone may interfere if present at high concentrations. /1,2-dichlorotetrafluoroethane/
Chemical analysis was conducted by gas chromatography and mass spectrometry. The chromatograph was a dual column instrument with both flame ionization and electron capture detector. The carrier gas (helium) at a flow rate of 50 ml/min. The analyzed hydrocarbon content for the six bottles of supply gas ranged from 0.06 to 0.5 ppm. /1,1,1-Trifluorotrichloroethane/
NIOSH Method 1020. Analyte: 1,1,2-trichloro-1,2,2-trifluoroethane. Matrix: Air. Procedure: Gas chromatography, flame ionization detector. For 1,1.2-trichloro-1,2,2-trifluoroethane this method has an estimated detection limit of 0.005 mg/sample. The precision/RSD 0.02 at 5.6 to 23 mg/sample and the recovery is not given. Applicability: The working range is 10 to 17000 mg/cu m (1.3 to 2300 ppm) for a 1.5 liter air sample. Interferences: None identified. /1,1,2-Trichloro-1,2,2-trifluoroethane/

Dates

Last modified: 08-15-2023

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